1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one

Description

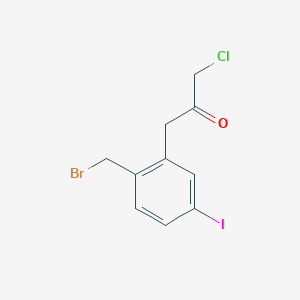

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the 2-position and an iodine atom at the 5-position of the phenyl ring, coupled with a 3-chloropropan-2-one moiety. This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or materials science.

Properties

Molecular Formula |

C10H9BrClIO |

|---|---|

Molecular Weight |

387.44 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-iodophenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9BrClIO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6H2 |

InChI Key |

UPIJWRBCVKQBTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)CC(=O)CCl)CBr |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination Protocol

Reagents :

- Precursor: 2-methylphenylacetone

- Iodinating agent: ICl (1.2 equiv)

- Solvent: Dichloromethane (DCM)

- Catalyst: FeCl₃ (0.1 equiv)

Conditions :

- Temperature: 0–5°C (ice bath)

- Reaction time: 6–8 hours

Mechanism :

The FeCl₃ catalyst polarizes the I-Cl bond, generating I⁺ electrophiles. The electron-rich aromatic ring undergoes electrophilic attack at the para position relative to the methyl group, yielding 5-iodo-2-methylphenylacetone.

Bromination of the Methyl Group

The bromomethyl group is introduced via radical bromination or photochemical bromination. N-Bromosuccinimide (NBS) is preferred for its regioselectivity and mild conditions.

Radical Bromination with NBS

Reagents :

- Substrate: 5-Iodo-2-methylphenylacetone

- Brominating agent: NBS (1.1 equiv)

- Initiator: Azobisisobutyronitrile (AIBN, 0.05 equiv)

- Solvent: Carbon tetrachloride (CCl₄)

Conditions :

- Temperature: 75–80°C

- Reaction time: 4 hours

- Light source: UV lamp (365 nm)

Mechanism :

AIBN generates radicals upon heating, abstracting a hydrogen atom from the methyl group to form a benzyl radical. NBS then donates a bromine atom, yielding 2-(bromomethyl)-5-iodophenylacetone.

Alternative Routes and Modifications

Palladium-Catalyzed Coupling

Recent advances employ Pd-catalyzed cross-coupling to streamline synthesis. For example, Suzuki-Miyaura coupling can introduce the iodophenyl group early in the sequence, reducing the need for harsh iodination conditions.

Reagents :

- Aryl boronic acid: 5-Iodophenylboronic acid

- Halide precursor: 2-Bromomethylchloropropanone

- Catalyst: Pd(PPh₃)₄ (0.03 equiv)

- Base: Cs₂CO₃ (2.0 equiv)

Conditions :

- Solvent: DMF/H₂O (10:1)

- Temperature: 90°C

- Reaction time: 24 hours

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Characterization is performed via:

- ¹H/¹³C NMR : Confirms substituent positions (e.g., δ 2.8 ppm for chloropropanone CH₂).

- Mass Spectrometry : Molecular ion peak at m/z 387.44 (C₁₀H₉BrClIO⁺).

- X-ray Crystallography : Validates spatial arrangement of halogen atoms.

Challenges and Optimization Strategies

- Regioselectivity : Competing iodination at the 3-position can occur; using bulky directing groups (e.g., tert-butyl) mitigates this.

- Side Reactions : Over-bromination is minimized by controlling NBS stoichiometry and reaction time.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but may require rigorous drying.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic Iodination | 68–72 | Cost-effective | Harsh conditions, low regioselectivity |

| Pd-Catalyzed Coupling | 75–78 | High regioselectivity | Expensive catalysts |

| Radical Bromination | 80–85 | Mild conditions | Requires UV light |

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different halogen atoms, while oxidation and reduction reactions could produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

*Calculated based on atomic weights.

Substituent Effects and Reactivity

- Halogen Position and Type: The iodine atom in the target compound (vs. fluorine in ) increases molecular weight and polarizability, enhancing suitability for crystallographic studies or heavy-atom derivatization . Bromomethyl (target, ) vs. bromo (): Bromomethyl groups are superior leaving groups, favoring nucleophilic substitution (e.g., in alkylation or pharmaceutical intermediate synthesis) .

- Functional Group Influence: The ethoxy group in introduces hydrogen-bonding capacity, affecting solubility and interaction with biological targets. The chloropropanone moiety common to all compounds provides a ketone functional group for further derivatization (e.g., condensation reactions).

Biological Activity

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H9BrClIO and a molecular weight of 387.44 g/mol. This compound is notable for its complex halogenated structure, which includes bromine, iodine, and chlorine atoms, suggesting potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one features several reactive functional groups, primarily the bromomethyl group, the iodophenyl moiety, and the chloropropanone functional group. The presence of halogens typically enhances lipophilicity and reactivity, which can lead to significant interactions with biological targets.

Biological Activity

Research into the biological activity of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is still in preliminary stages. However, compounds with similar structures have been observed to exhibit various pharmacological properties. The following sections summarize key findings related to its potential biological activities.

Pharmacological Properties

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes due to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction could modulate enzyme activities or receptor functions, leading to specific biological effects.

- Anticancer Potential : Similar compounds have been investigated for their potential in cancer treatment, particularly in inhibiting pathways associated with tumor growth. The unique combination of halogens in this compound may influence its effectiveness against various cancers .

- Mechanism of Action : The reactivity of the bromomethyl and chloropropanone groups suggests that this compound could interact with proteins or enzymes involved in critical biochemical pathways. Further studies are needed to elucidate these mechanisms and determine its therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one with structurally similar compounds, highlighting their unique features and potential implications for biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one | C10H9BrClIO | Combination of bromine, iodine, and chlorine; potential for diverse reactivity |

| 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one | C10H9BrClFO | Contains a fluorine atom instead of iodine; may exhibit different biological activities |

| 1-(3-Amino-5-iodophenyl)-1-chloropropan-2-one | C10H10ClI | Contains an amino group; potentially more polar and reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.